molecular formula C15H15NO2 B3152055 6-methoxy-1,4-dimethyl-9H-carbazol-3-ol CAS No. 726181-22-2

6-methoxy-1,4-dimethyl-9H-carbazol-3-ol

Cat. No.: B3152055
CAS No.: 726181-22-2
M. Wt: 241.28 g/mol
InChI Key: MNNSLDCBQUEBFZ-UHFFFAOYSA-N
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Description

6-Methoxy-1,4-dimethyl-9H-carbazol-3-ol (CAS 726181-22-2) is a high-purity carbazole derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C15H15NO2 and a molecular weight of 241.29 g/mol, this compound serves as a versatile synthetic intermediate for the preparation of more complex molecules . The carbazole scaffold is recognized for its diverse biological activities. Research indicates that carbazole derivatives exhibit antibacterial, antitumor, antioxidant, and anti-inflammatory properties . Specifically, this compound is a key precursor in exploring novel analogs with potential anticancer activity, similar to the anticancer agent 9-hydroxyellipticine . Furthermore, studies suggest that certain carbazole derivatives play a role in modulating glucose metabolism and insulin sensitivity, highlighting their value in metabolic disorder research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1,4-dimethyl-9H-carbazol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-8-6-13(17)9(2)14-11-7-10(18-3)4-5-12(11)16-15(8)14/h4-7,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNSLDCBQUEBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Methoxy 1,4 Dimethyl 9h Carbazol 3 Ol and Analogues

Established Synthetic Pathways for Carbazole (B46965) Skeletons

The construction of the carbazole framework can be achieved through various synthetic strategies, each with its own advantages and limitations. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds to assemble the tricyclic system.

Indole-Based Cyclization Reactions (e.g., Cranwell and Saxton Reaction)

Indole (B1671886) derivatives serve as versatile precursors for carbazole synthesis. One classic approach is the Cranwell and Saxton reaction, which involves the thermal or acid-catalyzed cyclization of 1-aryl-1,2,3,4-tetrahydrocarbazoles. While not directly applied to the target molecule in the reviewed literature, the general mechanism provides a foundational understanding of indole-based cyclizations.

A more contemporary approach involves the benzannulation of 3-nitroindoles with alkylidene azlactones under mild, transition-metal-free conditions. This domino reaction proceeds through a sequence of vinylogous conjugate addition, cyclization, elimination, and aromatization to yield 4-hydroxycarbazole (B19958) derivatives. nih.gov This strategy is particularly relevant as it directly installs a hydroxyl group on the carbazole ring.

Boronic Acid-Mediated Approaches (e.g., Hydroxydeboronation)

Boronic acids have emerged as crucial intermediates in the synthesis of functionalized carbazoles. A key strategy involves the synthesis of a carbazole boronic acid, which can then be converted to a hydroxyl group through an oxidation process known as hydroxydeboronation. This method offers a regioselective way to introduce a hydroxyl group onto the carbazole skeleton.

For instance, the synthesis of 5,8-dimethyl-9H-carbazol-3-ol has been achieved via the hydroxydeboronation of the corresponding (5,8-dimethyl-9H-carbazol-3-yl)boronic acid. nih.govresearchgate.net This transformation is typically carried out using an oxidizing agent like hydrogen peroxide or a peroxy acid under mild conditions. researchgate.net The boronic acid precursor itself can be prepared from the corresponding bromo-carbazole through a lithiation-boronation sequence. researchgate.net This approach is highly valuable for the synthesis of specifically substituted hydroxycarbazoles.

PrecursorReagentsProductReference
(5,8-Dimethyl-9H-carbazol-3-yl)boronic acidOxidizing agent (e.g., H2O2)5,8-Dimethyl-9H-carbazol-3-ol nih.govresearchgate.net
6-Bromo-1,4-dimethyl-9H-carbazole1. n-BuLi 2. B(OMe)3(5,8-Dimethyl-9H-carbazol-3-yl)boronic acid researchgate.net

Oxidative Cross-Coupling Reactions for Carbazole Moiety Formation

Oxidative cross-coupling reactions represent a powerful and atom-economical method for constructing the carbazole ring system. These reactions can proceed via intramolecular C-N or C-C bond formation.

Copper-catalyzed intramolecular oxidative C-N bond formation from N-substituted amidobiphenyls, using a hypervalent iodine(III) oxidant, has been developed for the synthesis of carbazoles. acs.org The combination of a copper(II) triflate catalyst with the iodine(III) species significantly enhances the reaction's efficiency and substrate scope. acs.org

Furthermore, copper-catalyzed aerobic oxidative dimerization of carbazoles and diarylamines can lead to N-N coupled bicarbazoles. nih.govacs.org Interestingly, reactions between a carbazole and a diarylamine can exhibit high selectivity for the cross-coupled product. nih.gov Metal-free oxidative C-C coupling of carbazoles can also be achieved using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of an acid, leading to the formation of bicarbazole regioisomers. researchgate.net

Reaction TypeCatalyst/ReagentPrecursor TypeProductReference
Intramolecular Oxidative C-N CouplingCu(OTf)2 / Iodine(III) oxidantN-substituted amidobiphenylsCarbazoles acs.org
Aerobic Oxidative N-N DimerizationCuBr·SMe2 / DMAPCarbazoles, DiarylaminesBicarbazoles, Tetraarylhydrazines nih.govacs.org
Oxidative C-C CouplingDDQ / AcidCarbazolesBicarbazoles researchgate.net

Flow Chemistry Applications in Carbazole Synthesis

Flow chemistry has gained traction as a valuable tool in organic synthesis, offering advantages such as enhanced reaction control, improved safety, and scalability. researchgate.netbeilstein-journals.org While specific flow syntheses of 6-methoxy-1,4-dimethyl-9H-carbazol-3-ol are not documented, the principles of flow chemistry are applicable to various steps in carbazole synthesis.

For instance, Fischer indole synthesis, a classical method for preparing indole and carbazole precursors, has been successfully adapted to continuous flow conditions. uc.pt This often involves pumping a mixture of a phenylhydrazine (B124118) and a ketone or aldehyde through a heated reactor containing a solid acid catalyst. The use of flow reactors can significantly reduce reaction times and improve yields compared to batch processes. beilstein-journals.org Given the multi-step nature of carbazole synthesis, integrating flow chemistry could streamline the production of intermediates and the final product.

Specific Synthesis of this compound

A direct, one-pot synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be constructed based on the synthesis of analogous compounds, primarily involving the strategic introduction of the methoxy (B1213986) and hydroxyl groups onto the 1,4-dimethylcarbazole scaffold.

Precursor Synthesis Strategies (e.g., 1,4-dimethyl-6-methoxy-carbazole, 1,4-dimethyl-6-hydroxy-carbazole)

The synthesis of the target molecule would likely proceed through key precursors such as 1,4-dimethyl-6-methoxy-carbazole or 1,4-dimethyl-6-hydroxy-carbazole.

A described pathway to a related tetracyclic compound starts from 6-methoxy-1,4-dimethyl-9H-carbazole . researchgate.net This precursor can be condensed with ethyl 4-chloro-4-oxo-butanoate. researchgate.net While the synthesis of 6-methoxy-1,4-dimethyl-9H-carbazole itself is not detailed in this specific work, a common method for preparing such methoxy-substituted carbazoles involves the methylation of the corresponding hydroxycarbazole.

The synthesis of 1,4-dimethyl-6-hydroxy-carbazole can be approached through several routes. One potential method is the demethylation of 1,4-dimethyl-6-methoxy-carbazole. A more direct synthesis of a related compound, 5,8-dimethyl-9H-carbazol-3-ol, was achieved through the hydroxydeboronation of the corresponding boronic acid. nih.govresearchgate.net A similar strategy could be envisioned for the 6-hydroxy isomer.

A practical route to substituted carbazoles involves the Suzuki-Miyaura cross-coupling reaction. For example, 6-aryl-1,4-dimethyl-9H-carbazoles have been synthesized from 6-bromo-1,4-dimethyl-9H-carbazole. nih.govsemanticscholar.orgnih.gov This bromo-precursor is a valuable starting point. To obtain the desired 6-methoxy derivative, a palladium-catalyzed coupling with a methanol (B129727) source or a nucleophilic substitution reaction could be employed.

To synthesize the final target, this compound, one could start with the prepared 1,4-dimethyl-6-methoxy-carbazole. This precursor could then undergo a regioselective functionalization at the 3-position. A plausible approach would be a Vilsmeier-Haack formylation or a Friedel-Crafts acylation at the 3-position, followed by a Baeyer-Villiger oxidation to introduce the hydroxyl group. Alternatively, and more directly, a regioselective nitration at the 3-position followed by reduction to the amine and subsequent diazotization and hydrolysis would yield the desired 3-hydroxy product.

A more elegant approach would be the regioselective borylation of 1,4-dimethyl-6-methoxy-carbazole at the 3-position, followed by hydroxydeboronation. This would mirror the strategy used for the synthesis of 5,8-dimethyl-9H-carbazol-3-ol. nih.govresearchgate.net

Functional Group Interconversions at C-3 Position

The C-3 position of the carbazole nucleus is a common site for functionalization, allowing for the introduction of various substituents that can modulate the molecule's properties. For carbazole systems, functional group interconversions at this position are crucial for creating diverse analogues.

A key transformation is the conversion of a hydroxyl group, as present in this compound, into other functional moieties. While direct literature on this specific compound is scarce, analogous transformations on related carbazole and aromatic systems provide established routes. For instance, the hydroxyl group can be converted to an ether or ester through standard alkylation or acylation reactions. More advanced transformations can involve its conversion to a triflate, which then serves as a leaving group for cross-coupling reactions.

A rhodium(II)-catalyzed C(sp²)–H insertion reaction using 1-sulfonyl-1,2,3-triazoles has been reported for the regioselective C-3 functionalization of 9H-carbazoles, introducing an enamido group. sci-hub.se This method demonstrates the feasibility of direct C-H functionalization at the C-3 position, which is activated by the nitrogen atom of the pyrrole (B145914) ring. The reaction proceeds by the in-situ generation of an α-imino rhodium(II) carbenoid, which then undergoes electrophilic substitution at the electron-rich C-3 position of the carbazole. sci-hub.se

Furthermore, the introduction of a trifluoromethyl group at the C-3 position of carbazoles has been achieved through condition-controlled divergent trifluoroalkylation, showcasing the ability to install important pharmacophores at this site. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of carbazole derivatives. Classical methods for carbazole synthesis include the Borsche-Drechsel cyclization, which involves the acid-catalyzed cyclization of arylhydrazones. wikipedia.orgresearchgate.netsemanticscholar.org The efficiency of this reaction is highly dependent on the choice of acid catalyst, solvent, and temperature. Studies have shown that using solid acid catalysts or ionic liquids can lead to improved yields and more environmentally friendly conditions compared to traditional methods that use strong mineral acids like sulfuric acid. researchgate.net

For instance, the synthesis of tetrahydrocarbazoles, which are precursors to fully aromatic carbazoles, via the Borsche-Drechsel cyclization has been optimized using heterogeneous acid catalysts. These catalysts can be easily recovered and reused, demonstrating a green chemistry approach. researchgate.net The reaction mechanism is akin to the Fischer indole synthesis, involving an acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org

In the context of derivatization, reaction conditions for cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively optimized. Key parameters include the choice of palladium catalyst, ligand, base, and solvent system. The use of specific ligands can significantly enhance the reaction rate and selectivity. youtube.com For N-alkylation reactions, the use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.netresearchgate.netsemanticscholar.org

A study on the structural diversity-guided optimization of carbazole derivatives for cytotoxic activity highlights a three-component indole-to-carbazole reaction that provides high yields compared to traditional methods. nih.govnih.gov

Table 1: Comparison of Conventional vs. Optimized Conditions for Carbazole Synthesis

Reaction TypeConventional ConditionsOptimized ConditionsAdvantage of Optimization
Borsche-Drechsel Cyclization Boiling sulfuric acid, long reaction times researchgate.netHeterogeneous acid catalysts, ionic liquids, solvent-free conditions researchgate.netHigher yields, easier workup, reusable catalyst, environmentally benign.
N-Alkylation Alkyl halides, strong base, conventional heating, long reaction times google.comMicrowave irradiation, phase-transfer catalysts, dry media researchgate.netresearchgate.netRapid reaction times, high yields, milder conditions.
Suzuki-Miyaura Coupling Pd(PPh₃)₄, various bases, organic solvents youtube.comUse of specific ligands (e.g., phosphine-based), aqueous media, NHC-palladium complexes nih.govrsc.orgyoutube.comHigher efficiency, broader substrate scope, milder conditions, greener solvent.

Advanced Synthetic Strategies and Derivatization

Advanced synthetic strategies are employed to further functionalize the carbazole scaffold, introducing complex and diverse chemical features that are important for various applications.

The nitrogen atom of the carbazole ring (N-9 position) is a primary site for functionalization. N-alkylation is a common strategy to enhance solubility and modify the electronic properties of the carbazole core. Various methods have been developed for this purpose.

Conventional methods involve the reaction of the carbazole with an alkyl halide in the presence of a strong base. google.com However, more efficient procedures have been developed. Microwave-assisted N-alkylation of carbazole in a dry medium with potassium carbonate as a solid support has been shown to provide N-alkylated products in high yields with significantly reduced reaction times. researchgate.netresearchgate.netsemanticscholar.org Another approach involves phase-transfer catalysis, which facilitates the reaction between the carbazolide anion and the alkylating agent. google.com

N-protection is also a critical step in multi-step syntheses to prevent unwanted side reactions at the nitrogen atom. Common protecting groups for the carbazole nitrogen include acyl groups, which can be introduced by reacting the carbazole with an acyl chloride or anhydride. beilstein-journals.org These protecting groups can be readily removed under basic or acidic conditions.

Table 2: Examples of N-Alkylation Methods for Carbazoles

Alkylating AgentCatalyst/BaseConditionsYieldReference
Alkyl HalidesPotassium CarbonateMicrowave, Dry MediaHigh researchgate.netresearchgate.net
Alkyl HalidesInorganic Base, Phase-Transfer CatalystInert SolventGood google.com
Diethyl CarbonateBasic CatalystsHigh Temperature (170-240 °C)>90% google.com

Regioselective functionalization allows for the precise introduction of substituents at specific positions of the carbazole ring. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the arylation of the carbazole skeleton. youtube.comyoutube.com

For the C-6 position of this compound, arylation can be achieved via a Suzuki-Miyaura coupling. This typically requires the prior introduction of a halogen (e.g., bromine or iodine) or a boronic acid/ester at the C-6 position. The reaction then proceeds by coupling this functionalized carbazole with an appropriate arylboronic acid or aryl halide in the presence of a palladium catalyst, a base, and a suitable solvent. The methoxy group at C-6 can influence the reactivity of this position. A chelation effect by a methoxy group ortho to the reaction site has been observed to influence the selectivity in some Suzuki-Miyaura reactions. nih.gov

The choice of catalyst and ligands is crucial for the success of the coupling reaction, especially with potentially challenging substrates. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings of aryl carbamates have also been reported, providing an alternative route for C-C bond formation. nih.gov

To further expand the chemical space of carbazole derivatives, various chemical moieties can be introduced.

Dithiocarbamates: Carbazole-based dithiocarbamates can be synthesized. A general method involves the reaction of the carbazole nitrogen with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. This salt can then be reacted with an alkyl halide to yield the corresponding dithiocarbamate ester. acs.orgorganic-chemistry.org A one-pot, three-component reaction of an amine (such as a functionalized carbazole), carbon disulfide, and an electrophile in a green solvent like a deep eutectic solvent (DES) or polyethylene (B3416737) glycol (PEG) has been shown to be a highly efficient method for synthesizing dithiocarbamates. rsc.org

Nitrogen Heterocycles: The carbazole scaffold is often fused or linked to other nitrogen-containing heterocycles to create hybrid molecules with enhanced biological activities. nih.govnih.govresearchgate.net For example, pyrido[4,3-b]carbazole derivatives, which are structurally related to the olivacine (B1677268) and ellipticine (B1684216) alkaloids, have been synthesized from carbazole precursors. ptfarm.plnih.gov The synthesis of these fused systems often involves multi-step sequences, including cyclization reactions to form the additional heterocyclic ring. Furthermore, various nitrogen heterocycles such as pyrazoles, triazoles, and pyrimidines have been attached to the carbazole core, often at the C-3, C-6, or N-9 positions, to generate novel compounds with potential applications in medicinal chemistry. nih.gov

Spectroscopic and Structural Characterization Techniques in Carbazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton of a molecule.

Proton NMR (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H-NMR spectrum of 6-methoxy-1,4-dimethyl-9H-carbazol-3-ol, distinct signals are expected for the aromatic protons, the methyl and methoxy (B1213986) group protons, the hydroxyl proton, and the amine proton of the carbazole (B46965) ring system.

The aromatic region would likely show a complex pattern of signals corresponding to the protons on the two benzene (B151609) rings of the carbazole nucleus. The protons on the methoxy-substituted ring (H-5, H-7, and H-8) and the dimethyl- and hydroxyl-substituted ring (H-2) will have characteristic chemical shifts influenced by the electronic effects of their respective substituents. The methoxy group is an electron-donating group and would typically shield the aromatic protons, shifting their signals to a higher field (lower ppm values), while the hydroxyl group also contributes to this shielding. The exact chemical shifts and coupling constants (J-values) would allow for the precise assignment of each aromatic proton.

The protons of the two methyl groups at positions C-1 and C-4 would appear as sharp singlet signals, likely in the upfield region of the spectrum. The methoxy group protons would also present as a sharp singlet, typically around 3.8-4.0 ppm. The hydroxyl (-OH) and amine (-NH) protons are notable for their variable chemical shifts, which are dependent on solvent, concentration, and temperature. They often appear as broad singlets and can be identified by deuterium (B1214612) exchange experiments.

Table 1: Predicted ¹H-NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~6.8 - 7.0s-
H-5~7.2 - 7.4d~8.5
H-7~6.9 - 7.1dd~8.5, ~2.0
H-8~7.1 - 7.3d~2.0
1-CH₃~2.3 - 2.5s-
4-CH₃~2.2 - 2.4s-
6-OCH₃~3.8 - 3.9s-
9-NH~7.5 - 8.5 (broad)s-
3-OH~4.5 - 5.5 (broad)s-

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

The spectrum would display signals for the twelve aromatic carbons of the carbazole core, the two methyl carbons, and the methoxy carbon. The carbons bearing the methoxy (C-6) and hydroxyl (C-3) groups would be significantly shifted downfield due to the deshielding effect of the oxygen atoms. The quaternary carbons (C-1, C-4, C-4a, C-4b, C-5a, C-8a) would also have characteristic chemical shifts. The methyl carbons and the methoxy carbon would appear at the highest field (lowest ppm values).

Table 2: Predicted ¹³C-NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~125 - 130
C-2~110 - 115
C-3~145 - 150
C-4~120 - 125
C-4a~120 - 125
C-4b~135 - 140
C-5~110 - 115
C-5a~140 - 145
C-6~150 - 155
C-7~100 - 105
C-8~115 - 120
C-8a~130 - 135
1-CH₃~15 - 20
4-CH₃~15 - 20
6-OCH₃~55 - 60

Advanced NMR Techniques

For an unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are employed. ir-spectra.com These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the proton-proton connectivity within the spin systems of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which can help in confirming the substitution pattern and the spatial arrangement of the groups attached to the carbazole core.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ir-spectra.com The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the carbazole amine. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-O stretching of the methoxy group would be observed in the 1000-1300 cm⁻¹ region. The aromatic C=C stretching vibrations would give rise to several sharp bands in the 1400-1600 cm⁻¹ range. The C-N stretching vibration of the carbazole ring would also be found in the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Medium-Strong
N-H stretch (amine)3300 - 3500Medium
Aromatic C-H stretch3000 - 3100Medium-Weak
Aliphatic C-H stretch (CH₃)2850 - 3000Medium
Aromatic C=C stretch1400 - 1600Multiple, Medium-Strong
C-O stretch (methoxy)1000 - 1300Strong
C-N stretch1200 - 1350Medium

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that provide valuable structural information.

For this compound (C₁₅H₁₅NO₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 241. bldpharm.com The fragmentation pattern would be characteristic of the carbazole skeleton and its substituents. Common fragmentation pathways would include the loss of a methyl group (M⁺ - 15), leading to a prominent peak at m/z 226, and the loss of the methoxy group (M⁺ - 31) or a formyl radical from rearrangement. The stability of the carbazole ring system would likely result in a relatively intense molecular ion peak.

Table 4: Predicted EI-MS Fragmentation for this compound
m/zPredicted FragmentRelative Intensity
241[M]⁺High
226[M - CH₃]⁺High
210[M - OCH₃]⁺Medium
198[M - CH₃ - CO]⁺Medium

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like many carbazole alkaloids. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then analyzed by the mass spectrometer.

For carbazole compounds, ESI is typically performed in positive ion mode, where protonated molecules [M+H]⁺ are formed. The high-resolution capabilities of modern mass spectrometers allow for the determination of the elemental composition of the parent ion with high accuracy, which is a critical step in the identification of a compound.

Tandem Mass Spectrometry (MS/MS) , often coupled with ESI, provides further structural information through the fragmentation of a selected parent ion. The resulting fragment ions are characteristic of the compound's structure. For carbazole alkaloids, common fragmentation patterns involve the loss of small neutral molecules or cleavage at specific bonds, providing insights into the substituent groups and the core carbazole structure. For instance, the fragmentation of related carbazole alkaloids often reveals characteristic losses that can be extrapolated to predict the behavior of this compound. researchgate.netmjcce.org.mk

Ion Predicted m/z for this compound Description
[M+H]⁺242.1176Protonated molecule
[M+H-CH₃]⁺227.0940Loss of a methyl group
[M+H-H₂O]⁺224.1070Loss of water from the hydroxyl group
[M+H-CO]⁺214.1227Loss of carbon monoxide

This table presents predicted m/z values for the target compound based on its chemical formula and common fragmentation patterns observed for similar carbazole alkaloids.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented.

The resulting mass spectrum provides a molecular fingerprint of the compound. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern provides detailed structural information. For carbazole alkaloids, GC-MS analysis can reveal the presence of different isomers and related compounds in a mixture. researchgate.net The fragmentation patterns in EI-MS are often more extensive than in ESI-MS and can provide complementary structural details. nist.gov

Parameter Expected Characteristics for Carbazole Analysis
Column Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Ionization Mode Electron Impact (EI) at 70 eV.
Expected Fragmentation Cleavage of alkyl substituents, loss of methoxy groups, and fragmentation of the carbazole ring system.
Data Interpretation Comparison of the obtained mass spectrum with spectral libraries (e.g., NIST) and analysis of fragmentation patterns. nist.gov

This table outlines the typical GC-MS parameters and expected outcomes for the analysis of carbazole compounds.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govresearchgate.netrsc.orgmdpi.com This method involves directing a beam of X-rays onto a single crystal of the compound. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is then used to calculate the precise positions of the atoms in the crystal lattice.

For a novel or structurally complex carbazole derivative like this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its structure. The resulting data would include precise bond lengths, bond angles, and torsional angles, revealing the planarity of the carbazole ring system and the conformation of its substituents. While no specific crystal structure for this compound is publicly available, the study of other carbazole derivatives by X-ray crystallography has provided valuable insights into their solid-state structures. researchgate.net

Crystallographic Parameter Significance in Carbazole Structural Analysis
Crystal System and Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the size and shape of the repeating unit of the crystal.
Bond Lengths and Angles Provides precise measurements of the molecular geometry.
Torsional Angles Describes the conformation of flexible parts of the molecule.
Intermolecular Interactions Reveals how molecules are packed in the crystal, including hydrogen bonding and π-π stacking.

This table highlights the key information obtained from an X-ray crystallographic analysis and its importance for understanding the structure of carbazole compounds.

Chromatographic Purity and Characterization (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of carbazole compounds. banglajol.info

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the analysis of carbazole alkaloids from various sources, including plant extracts. uniroma1.itnih.govresearchgate.netnih.gov These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. Reversed-phase HPLC/UPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid), is commonly employed for carbazoles. nih.gov The retention time of a compound is a characteristic feature that can be used for its identification, while the peak area is proportional to its concentration, allowing for quantification.

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique often used for monitoring reaction progress, screening for the presence of compounds in a mixture, and determining the appropriate solvent system for column chromatography. In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a chamber containing a suitable mobile phase. The separated compounds are visualized as spots, often under UV light.

Technique Stationary Phase Typical Mobile Phase Detection Application in Carbazole Research
HPLC/UPLC C18, C8Acetonitrile/Water or Methanol/Water with Formic AcidUV-Vis (Diode Array Detector), MSPurity determination, quantification, isolation of individual alkaloids. nih.govresearchgate.netnih.gov
TLC Silica GelHexane/Ethyl Acetate, Toluene/AcetoneUV light (254 nm and 365 nm), Staining reagentsReaction monitoring, qualitative analysis, method development for column chromatography.

This table summarizes the common chromatographic techniques used for the analysis and purification of carbazole alkaloids.

Computational and Theoretical Investigations of 6 Methoxy 1,4 Dimethyl 9h Carbazol 3 Ol

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein target.

Ligand-Protein Interaction Profiling with Biological Targets

For a compound like 6-methoxy-1,4-dimethyl-9H-carbazol-3-ol, ligand-protein interaction profiling would involve docking it against a panel of known biological targets. The choice of targets would be guided by the known activities of similar carbazole (B46965) alkaloids. For instance, studies on other carbazole derivatives have explored their interactions with targets such as protein kinases, DNA gyrase, and the Bcl-2 promoter G-quadruplex. nih.govnih.govthepharmajournal.com

A search of the existing literature did not yield any studies that have performed ligand-protein interaction profiling for this compound.

Prediction of Binding Modes and Affinities

Molecular docking simulations predict the binding mode, which describes the orientation and conformation of the ligand within the protein's binding site. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is also calculated to estimate the strength of the interaction. For other carbazole derivatives, binding affinities have been reported in the range of 105 M-1 for G-quadruplex DNA. nih.gov

No predicted binding modes or affinities for this compound with any biological target have been reported in the scientific literature.

A hypothetical data table for such a study would typically look like this:

Biological TargetPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
No Data AvailableNo Data AvailableNo Data Available

Identification of Key Residues in Binding Pockets

A crucial output of molecular docking is the identification of key amino acid residues within the protein's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, in studies of other ligands, specific residues like Gly120, Arg98, and Ser118 have been identified as forming hydrogen bonds.

There are no published data identifying key amino acid residues that interact with this compound.

A representative data table for such findings would be:

Biological TargetKey Interacting ResiduesType of Interaction
No Data AvailableNo Data AvailableNo Data Available

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. These methods provide insights into molecular geometry, stability, and reactivity.

Electronic Structure Analysis

Electronic structure analysis of this compound would involve methods like Density Functional Theory (DFT) to calculate properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Studies on other carbazole derivatives have utilized DFT analysis for this purpose. nih.govresearchgate.net

Specific electronic structure analysis data for this compound are not available in the current body of scientific literature.

A typical data table for electronic properties would include:

ParameterValue
HOMO EnergyNo Data Available
LUMO EnergyNo Data Available
HOMO-LUMO GapNo Data Available

Conformational Analysis and Stability

Conformational analysis would identify the most stable three-dimensional structures of this compound. By calculating the relative energies of different conformers, the most likely shape of the molecule under physiological conditions can be determined. This is crucial for understanding its interaction with biological targets.

No conformational analysis or stability studies for this compound have been published.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would aim to identify the key structural features responsible for its putative biological effects. These investigations typically involve the synthesis and biological evaluation of a series of analogs, where systematic modifications are made to the parent structure.

While specific SAR data for this compound is not extensively available in the public domain, general SAR principles for carbazole derivatives can be extrapolated. For instance, studies on other carbazole series have shown that modifications at the C3, C6, and N9 positions can significantly impact biological activity. researchgate.net In the case of this compound, the methoxy (B1213986) group at C6, the hydroxyl group at C3, and the methyl groups at C1 and C4 are all potential points for modification to probe the SAR.

A hypothetical SAR study might involve the variations summarized in the table below:

Position of Modification Original Group Potential Modifications Rationale for Modification
C3-OH (hydroxyl)-OCH3, -NH2, -Cl, -FTo investigate the role of hydrogen bond donation and acceptance.
C6-OCH3 (methoxy)-OH, -OC2H5, -Cl, -FTo explore the impact of steric bulk and electronics at this position.
C1, C4-CH3 (methyl)-H, -C2H5, -CF3To assess the influence of size and electron-withdrawing/donating effects.
N9-HAlkyl chains, Aromatic ringsTo probe the effect of substitution on the nitrogen atom.

Computational chemistry offers powerful tools to predict and modulate the biological potency of compounds like this compound before their actual synthesis, thereby saving time and resources. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in this regard.

A QSAR model for a series of analogs of this compound would be developed by correlating their biological activities (e.g., IC50 values) with their calculated physicochemical properties or molecular descriptors. These descriptors can be categorized as:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular weight, volume, surface area, shape indices.

Hydrophobic: LogP, molar refractivity.

Topological: Connectivity indices, shape indices.

Once a statistically robust QSAR model is established, it can be used to predict the biological potency of novel, unsynthesized analogs. This predictive power allows for the in silico design of compounds with potentially enhanced activity. For example, if a QSAR model indicates that increased hydrophobicity at the C6 position is correlated with higher potency, new analogs with more lipophilic substituents at this position could be prioritized for synthesis.

Molecular docking simulations represent another key computational approach. If the biological target of this compound is known, docking studies can be performed to predict its binding mode and affinity. By analyzing the interactions between the compound and the amino acid residues in the binding site, specific modifications can be proposed to enhance these interactions. For instance, if the hydroxyl group at C3 is found to form a crucial hydrogen bond with the target protein, analogs that can strengthen this interaction could be designed.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. Pharmacophore modeling is a widely used computational technique in drug discovery to identify new active compounds from large chemical databases or to guide the design of new molecules.

A pharmacophore model for the biological activity of this compound would typically be generated based on a set of known active and inactive molecules. The resulting model would highlight the key chemical features responsible for activity. For this specific compound, a hypothetical pharmacophore model might include:

A hydrogen bond donor feature corresponding to the hydroxyl group at C3.

A hydrogen bond acceptor feature from the oxygen of the methoxy group at C6.

Hydrophobic/aromatic features associated with the carbazole ring system.

Exclusion volumes to define regions of space where steric bulk is detrimental to activity.

The table below illustrates a potential pharmacophore model for this compound.

Pharmacophoric Feature Corresponding Structural Moiety Potential Role in Biological Activity
Hydrogen Bond DonorC3-OHInteraction with a hydrogen bond acceptor on the biological target.
Hydrogen Bond AcceptorC6-OCH3Interaction with a hydrogen bond donor on the biological target.
Aromatic Ring (x2)The two fused benzene (B151609) rings of the carbazoleπ-π stacking or hydrophobic interactions with the target.
Hydrophobic GroupC1-CH3, C4-CH3Van der Waals interactions within a hydrophobic pocket of the target.

This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. Furthermore, it can serve as a guide for the rational design of new derivatives of this compound with improved potency and selectivity.

Biosynthetic Investigations and Natural Product Context

Natural Occurrence and Isolation of Carbazole (B46965) Alkaloids

Carbazole alkaloids are a structurally diverse group of nitrogen-containing heterocyclic compounds found in a variety of natural sources. These sources primarily include higher plants, particularly from the Rutaceae family (genera Murraya, Glycosmis, and Clausena), as well as microorganisms and marine organisms. nih.govacs.org While a vast number of carbazole alkaloids have been isolated and identified from these natural origins, the specific compound 6-methoxy-1,4-dimethyl-9H-carbazol-3-ol is not prominently documented as a naturally occurring product in the reviewed literature. Its presence is more commonly associated with synthetic chemistry databases. chemsynthesis.comcymitquimica.com

The classification of naturally occurring carbazole alkaloids can be broadly divided into two main groups based on their origin and substitution patterns. acs.org

Plant-Derived Carbazoles: These typically feature a C1-substituent, such as a methyl group or its oxidized forms, at the C-3 position of the carbazole nucleus. acs.org

Microorganism-Derived Carbazoles: Alkaloids from microbial sources, such as Actinomycetes bacteria, often lack this carbon substituent at the C-3 position. nih.govacs.org

The isolation of these compounds from natural sources involves standard phytochemical and microbiological extraction and chromatography techniques. For instance, the isolation of carbazole alkaloids from the leaves of Murraya koenigii involves solvent extraction followed by column chromatography to separate the various constituents. nih.gov

To illustrate the diversity of this class of compounds, the following table presents a selection of naturally occurring carbazole alkaloids.

Compound Name Natural Source Structural Features
Mahanine (B1683992)Murraya koenigiiPrenylated carbazole alkaloid
Mahanimbine (B1675914)Murraya koenigiiDihydropyrano carbazole alkaloid
MahanimbicineMurraya koenigiiIsomeric form of mahanimbine
3-MethylcarbazoleMurraya, Clausena, GlycosmisProposed common precursor in plants
HyellazolesMarine cyanobacteriaOxygenated tricyclic carbazoles
Carquinostatin AStreptomyces exfoliatusContains an ortho-quinone function

This table is generated based on information from multiple sources. nih.govacs.orgnih.gov

Proposed Biosynthetic Pathways of Carbazole Scaffolds

The biosynthesis of the carbazole core structure differs between plants and bacteria.

In Higher Plants: The biogenesis of carbazole alkaloids in plants is thought to originate from 3-methylcarbazole . acs.org This precursor is believed to undergo various enzymatic modifications at later stages of the pathway, such as oxidation of the methyl group, and oxygenation, prenylation, or geranylation at different positions on the carbazole ring to produce the vast array of structures found in the Rutaceae family. acs.org

In Bacteria: In bacteria, particularly Actinomycetes, the biosynthetic pathway has been investigated through tracer experiments and gene cluster analysis. nih.gov The carbazole skeleton is constructed from several key precursors:

Tryptophan: Provides the indole (B1671886) moiety.

Pyruvate: Contributes to the formation of the carbazole ring.

Two molecules of acetate: Involved in the formation of the carbazole skeleton. nih.gov

The assembly of the carbazole ring is a complex enzymatic process. For example, in the biosynthesis of carquinostatin A in Streptomyces, key enzymes such as CqsB1 and CqsB2 have been identified. CqsB1 catalyzes a decarboxylative condensation, and CqsB2 performs an oxidative cyclization to form the carbazole skeleton. nih.gov Other enzymes, including cytochrome P450 monooxygenases, are then responsible for further modifications like hydroxylation to generate the final bioactive compounds. nih.gov

Biosynthetic Origin Key Precursors Key Intermediates/Enzymes Resulting Structures
Higher Plants3-MethylcarbazoleOxidation, Prenylation, Geranylation enzymesHighly substituted carbazoles (e.g., at C-3)
BacteriaTryptophan, Pyruvate, AcetateCarbazole synthase (e.g., CqsB1/CqsB2), P450 hydroxylasesCarbazoles often lacking C-3 carbon substituent

This table summarizes the general proposed biosynthetic pathways. nih.govacs.orgnih.gov

Enzymatic Synthesis and Biotransformation Studies

The field of chemoenzymatic synthesis leverages the specificity of enzymes to create complex molecules that may be difficult to produce through traditional chemical synthesis alone. beilstein-journals.org This approach has been applied to carbazole alkaloids, primarily in the context of generating novel derivatives through biotransformation or elucidating biosynthetic pathways.

Studies have focused on the substrate specificity of enzymes involved in carbazole biosynthesis. For example, the P450 hydroxylase NzsA , from the neocarazostatin biosynthetic pathway, is responsible for the specific hydroxylation at C-11 of neocarazostatin B. nih.gov However, when this enzyme was tested with other carbazole precursors like (R)-streptoverticillin and precarazostatin, no new products were formed, indicating a high degree of substrate specificity. nih.gov

Furthermore, the characterization of biosynthetic enzymes has enabled the in vitro production of novel carbazoles. By understanding the function and substrate tolerance of enzymes like those in the carquinostatin A pathway, researchers have been able to produce new carbazole structures. nih.gov These enzymatic approaches hold promise for the targeted synthesis of specific carbazole derivatives. While these studies provide a framework for the enzymatic synthesis of carbazoles, specific enzymatic synthesis or biotransformation studies for this compound are not detailed in the reviewed scientific literature.

Future Research Directions and Translational Perspectives

Development of Novel Derivatization Strategies

The functional groups present on the 6-methoxy-1,4-dimethyl-9H-carbazol-3-ol scaffold, namely the hydroxyl and methoxy (B1213986) groups, as well as the carbazole (B46965) nitrogen, offer prime sites for chemical modification. Future research could focus on creating a library of derivatives to explore structure-activity relationships. For instance, studies on related carbazoles have shown that the introduction of aryl groups can lead to potential antitumoral agents. nih.gov A similar approach could be applied here, potentially yielding compounds with enhanced biological activity.

Advanced Mechanistic Elucidation in Cellular Systems

A critical step in drug discovery is understanding how a compound exerts its effects at a cellular level. Research into a related bromo-carbazole derivative has identified it as a selective GPER agonist in breast cancer cells, triggering rapid ERK activation. nih.gov Future studies on this compound should investigate its potential interactions with various cellular targets. High-throughput screening and target identification technologies could reveal its mechanism of action, paving the way for its development in specific disease contexts.

Exploration of New Therapeutic Areas

The carbazole nucleus is a privileged structure found in compounds with a broad spectrum of therapeutic applications, including anticancer and neuroprotective activities. While research on a related pyrido[4,3-b]carbazole derivative has shown cytotoxic activity against non-small cell lung cancer cell lines nih.gov, the therapeutic potential of this compound is yet to be determined. A comprehensive screening of this compound against a panel of disease models could uncover novel therapeutic opportunities.

Integration of Computational and Experimental Approaches

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. Docking studies performed on a similar carbazole compound demonstrated a good affinity for the GPER receptor. nih.gov In the case of this compound, computational tools could be employed to predict its binding affinity to various biological targets, guiding the design of more potent and selective derivatives. These in silico predictions would then need to be validated through rigorous experimental testing.

Application in Chemical Biology Tools

Chemical probes are essential for dissecting complex biological processes. The structural backbone of this compound could be modified to develop such tools. For example, the introduction of fluorescent tags or photoreactive groups could allow for the visualization and identification of its cellular binding partners. A related bromo-carbazole derivative has been characterized as a novel selective GPER agonist, highlighting its potential as a tool to study the physiopathological role of this receptor. nih.goveurekaselect.com

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsReference
Hydroxydeboronation70Boronic acid precursor, reflux
Suzuki Coupling50-90Pd(PPh₃)₄, Na₂CO₃, 48-72h reflux

Advanced: How can factorial design be applied to optimize reaction parameters for synthesizing this compound?

Answer:
Factorial design allows systematic evaluation of interdependent variables (e.g., temperature, catalyst concentration, solvent ratio) to maximize yield and purity. For example, in Suzuki coupling reactions, varying Pd catalyst loadings (0.04–0.08 mmol) and reflux durations (24–72 hours) significantly impacts yield, as seen in 9-tert-butoxycarbonyl carbazole derivatives . A 2³ factorial design could test:

  • Variables : Catalyst (X₁), Temperature (X₂), Time (X₃)
  • Response : Yield (%)
    Statistical tools like ANOVA identify dominant factors, while response surface modeling predicts optimal conditions. This approach reduces experimental redundancy and enhances reproducibility .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

Answer:

  • ¹H/¹³C NMR : Methoxy (-OCH₃) and methyl (-CH₃) groups produce distinct singlets at δ 3.80–3.90 ppm and δ 2.40–2.99 ppm, respectively. Aromatic protons in carbazole cores appear as doublets or multiplets between δ 7.0–8.5 ppm .
  • IR Spectroscopy : Stretching vibrations for hydroxyl (-OH, ~3300 cm⁻¹) and methoxy groups (~1200–1250 cm⁻¹) confirm functionalization .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 227 for the parent ion) and fragmentation patterns validate the structure .

Advanced: How do structural modifications at the 3- and 6-positions influence the bioactivity of carbazole derivatives like this compound?

Answer:
Substituent positioning alters electronic and steric properties, impacting biological interactions. For instance:

  • Methoxy groups enhance solubility and electron density, improving binding to hydrophobic enzyme pockets (e.g., anti-HIV activity in chloro-1,4-dimethyl carbazoles ).
  • Methyl groups at the 1- and 4-positions increase steric hindrance, potentially reducing metabolic degradation. Comparative studies show that 3-methoxy-6-methyl derivatives exhibit higher antimicrobial activity than unsubstituted carbazoles due to optimized lipophilicity .

Q. Table 2: Bioactivity Trends in Carbazole Derivatives

SubstituentsBioactivity (Example)Mechanism InsightReference
1,4-Dimethyl, 6-methoxyAnti-HIV (EC₅₀ ~1.5 μM)Inhibition of viral entry
3-Methoxy, 6-methylAntibacterial (MIC 8 μg/mL)Membrane disruption

Advanced: How should researchers reconcile contradictory data in the literature regarding the biological efficacy of carbazole derivatives?

Answer:
Contradictions often arise from variations in assay protocols, compound purity, or cell line specificity. To address this:

Standardize Assays : Use validated cell lines (e.g., MT-4 for HIV) and control compounds .

Purity Verification : Confirm compound integrity via HPLC (>98% purity) and elemental analysis .

Meta-Analysis : Cross-reference structural analogs (e.g., 8-methoxy vs. 6-methoxy isomers) to isolate substituent effects .

Mechanistic Studies : Employ molecular docking or SPR to validate target binding hypotheses .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

Answer:
While specific toxicity data for this compound may be limited, analogous carbazoles (e.g., carazolol) require:

  • PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced: What computational tools can predict the physicochemical properties of this compound for drug design?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and bioavailability. For carbazoles, logP values >3 suggest high membrane permeability but potential toxicity risks .
  • Molecular Dynamics (MD) : Simulate interactions with targets (e.g., HIV protease) to optimize substituent geometry .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide photoactive applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.